

Almotriptan Demonstrates Superior Efficacy Over Placebo in Migraine Treatment

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Compound of Interest

Compound Name: **Almotriptan**

Cat. No.: **B1666892**

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Extensive clinical trial data reveals that **almotriptan** is significantly more effective than placebo in providing pain relief and achieving a pain-free state in patients with acute migraine. The drug has also been shown to have a tolerability profile comparable to placebo.

A comprehensive review of multiple randomized, double-blind, placebo-controlled clinical trials indicates that **almotriptan**, a selective 5-HT1B/1D receptor agonist, provides rapid and sustained relief from migraine pain. These studies, involving thousands of patients, form the basis of our understanding of **almotriptan**'s clinical efficacy.

Key Efficacy Findings:

Almotriptan has consistently outperformed placebo across various efficacy endpoints. A meta-analysis of pooled individual patient data from four randomized, placebo-controlled, double-blind trials showed that **almotriptan**'s effectiveness is evident as early as 30 minutes after administration.^[1] At this early time point, the 12.5 mg dose of **almotriptan** was significantly more effective than placebo for both pain relief (14.9% vs. 8.2%) and achieving a pain-free state (2.5% vs. 0.7%).^[1]

The efficacy of **almotriptan** becomes even more pronounced at the 2-hour mark. Pain relief rates for **almotriptan** at doses of 6.25 mg, 12.5 mg, and 25 mg were 56.0%, 63.7%, and 66.0% respectively, compared to 35% for placebo.^[1] Similarly, the rates of patients achieving a pain-free state at 2 hours were significantly higher with **almotriptan** (26.7%, 36.4%, and 43.4% for the respective doses) than with placebo (13.9%).^[1]

Furthermore, **almotriptan** is effective in providing sustained pain relief.[\[2\]](#) Pooled data from three trials showed that a significantly higher proportion of patients treated with **almotriptan** (6.25 mg and 12.5 mg) achieved a sustained pain-free state compared to the placebo group. The incidence of adverse events with **almotriptan** at 6.25 mg and 12.5 mg doses was not significantly different from that of placebo.

Quantitative Efficacy Data

The following tables summarize the key efficacy data from pooled analyses of controlled clinical trials comparing **almotriptan** to placebo.

Table 1: Pain Relief and Pain-Free Rates at 30 Minutes and 2 Hours

Efficacy Endpoint	Almotriptan 6.25 mg	Almotriptan 12.5 mg	Almotriptan 25 mg	Placebo
Pain Relief at 30 min	-	14.9%	-	8.2%
Pain-Free at 30 min	-	2.5%	-	0.7%
Pain Relief at 2 hours	56.0%	63.7%	66.0%	35.0%
Pain-Free at 2 hours	26.7%	36.4%	43.4%	13.9%

*Statistically significant difference compared to placebo (P < 0.05). Data from a meta-analysis of four clinical trials.

Table 2: Sustained Pain-Free Rates (2 to 24 hours)

Treatment Group	Sustained Pain-Free Rate	Placebo
Almotriptan 6.25 mg	21.7% - 22.5%	7.5% - 12.1%
Almotriptan 12.5 mg	24.6% - 27.6%	7.5% - 12.1%

*Statistically significant difference compared to placebo ($P < 0.05$). Data from three clinical trials.

Experimental Protocols

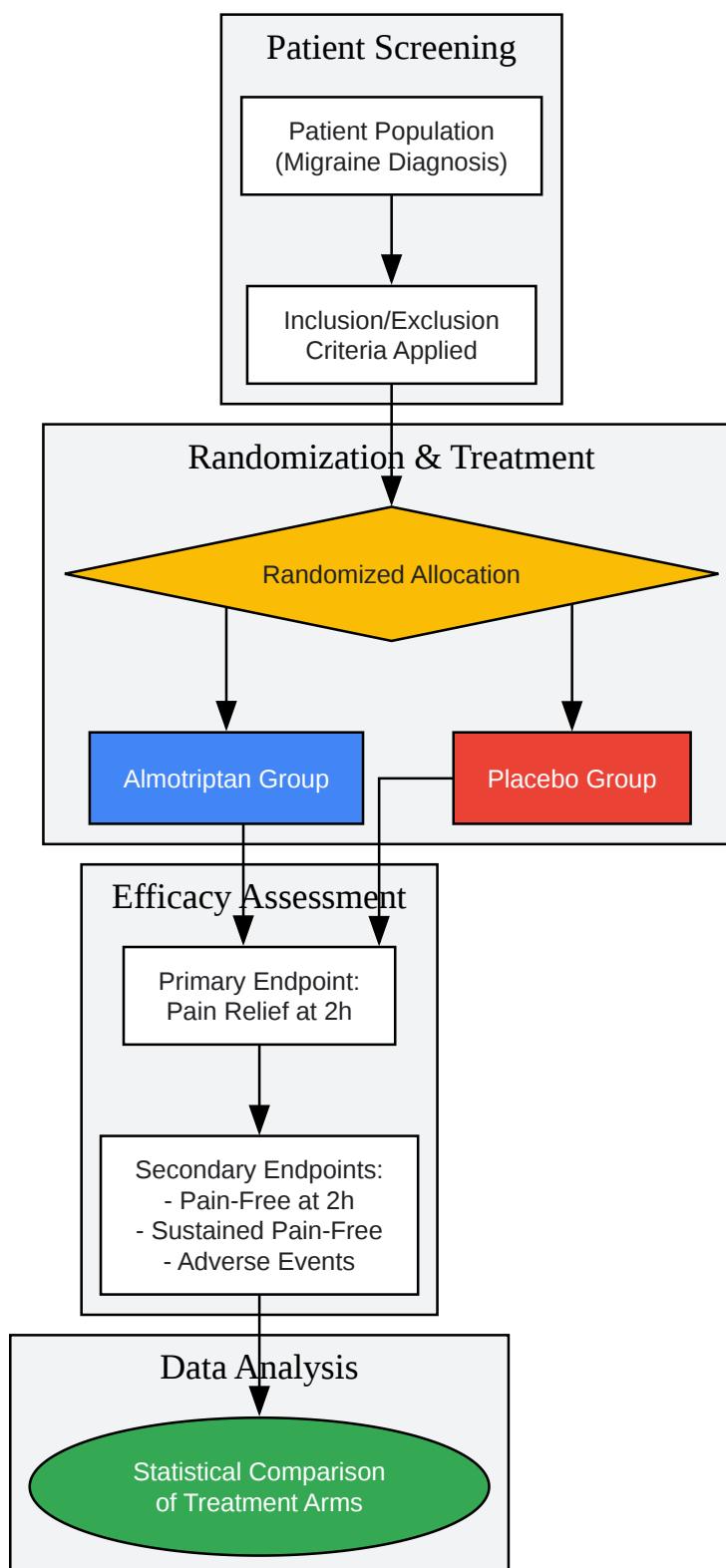
The data presented is derived from randomized, double-blind, placebo-controlled, multicenter clinical trials. A typical study design is outlined below:

Patient Population: Adult patients (aged 18-65 years) with a history of migraine with or without aura, as defined by the International Headache Society (IHS) criteria. Patients typically had a migraine frequency of 1 to 6 attacks per month.

Study Design: Patients were randomly assigned to receive a single oral dose of **almotriptan** (e.g., 6.25 mg or 12.5 mg) or a matching placebo to treat a single moderate-to-severe migraine attack.

Efficacy Assessments: The primary efficacy endpoint was typically the percentage of patients experiencing headache relief at 2 hours post-dose, defined as a reduction in headache severity from moderate or severe to mild or no pain. Secondary endpoints often included the percentage of patients who were pain-free at 2 hours, sustained pain relief over 24 hours, and the incidence of associated migraine symptoms (nausea, photophobia, and phonophobia). Pain intensity was assessed by the patient using a standardized scale (e.g., a 4-point scale from 0=no pain to 3=severe pain).

Statistical Analysis: The efficacy of **almotriptan** was compared to placebo using standard statistical methods.

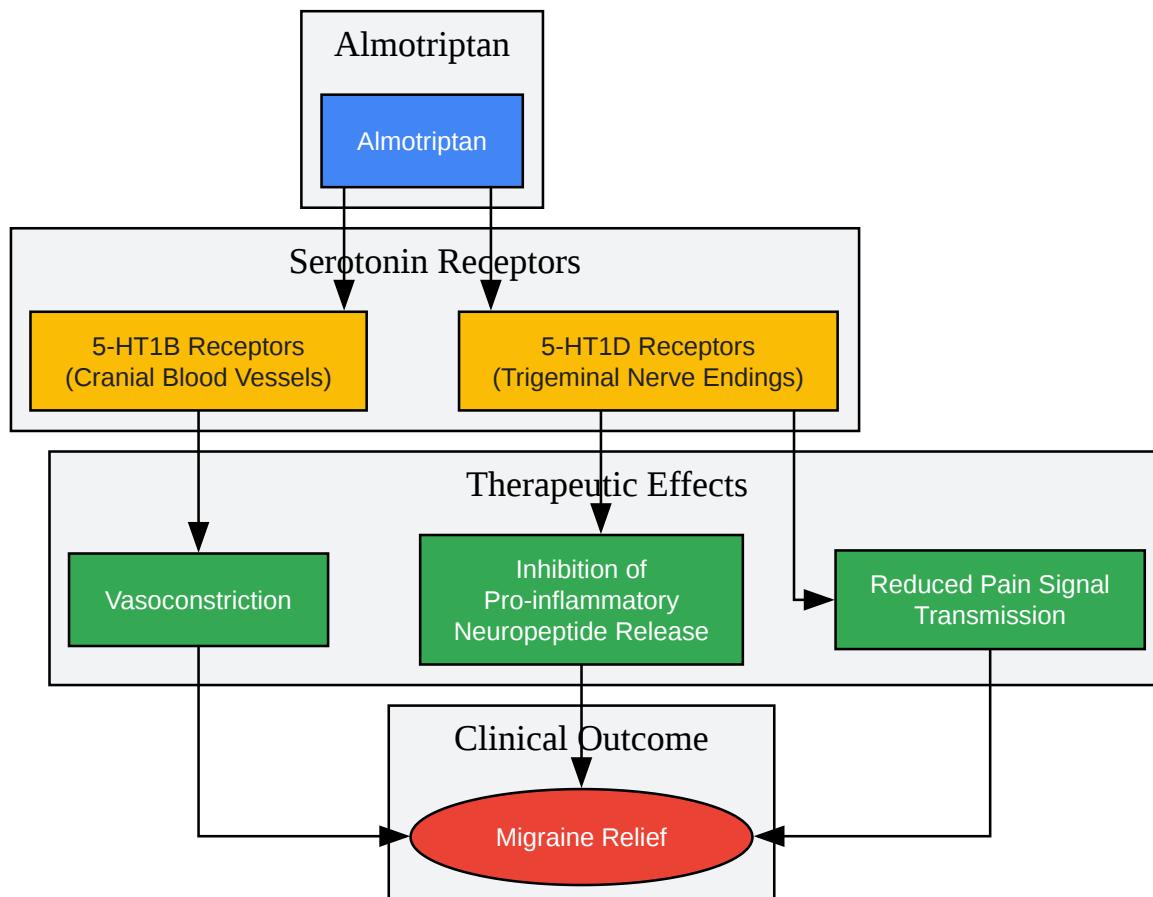
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Caption: Workflow of a typical randomized, placebo-controlled clinical trial for **almotriptan**.

Mechanism of Action

Almotriptan is a selective agonist for serotonin (5-HT) receptors of the 1B and 1D subtypes. Its therapeutic action in migraine is attributed to three key mechanisms:

- Cranial Vasoconstriction: **Almotriptan** constricts dilated cranial blood vessels, a key contributor to migraine pain.
- Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings.
- Reduced Pain Signal Transmission: **Almotriptan** is thought to reduce the transmission of pain signals in the trigeminal pain pathway.



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